molecular formula C18H36N2O6 B1669639 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane CAS No. 23978-09-8

4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane

Cat. No.: B1669639
CAS No.: 23978-09-8
M. Wt: 376.5 g/mol
InChI Key: AUFVJZSDSXXFOI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Kryptofix 222 is a cryptand, a type of compound with a three-dimensional, cage-like structure . It is known for its ability to form complexes with metal ions, acting as a sequestering agent . The primary targets of Kryptofix 222 are therefore metal ions, particularly alkali metal cations .

Mode of Action

Kryptofix 222 interacts with its targets (metal ions) by encapsulating them within its cage-like structure . This encapsulation results in the formation of a stable complex, with the metal ion coordinated to the eight donor atoms of the cryptand .

Biochemical Pathways

The biochemical pathways affected by Kryptofix 222 are largely dependent on the specific metal ions it complexes with. For example, in the case of potassium ions, Kryptofix 222 can be used to prepare potassium-imprinted nanoparticles . These nanoparticles can have various applications, potentially affecting biochemical pathways related to those applications.

Pharmacokinetics

Given its use in the preparation of nanoparticles , it can be inferred that its bioavailability would be influenced by the properties of these particles, including their size, charge, and surface characteristics.

Result of Action

The molecular and cellular effects of Kryptofix 222’s action are primarily related to its ability to sequester metal ions . By forming stable complexes with these ions, Kryptofix 222 can influence processes that depend on the availability of these ions. The specific effects would depend on the nature of the metal ions involved and the context in which the complexation occurs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Kryptofix 222. For example, the presence of moisture should be avoided as Kryptofix 222 is hygroscopic . Additionally, the pH and ionic strength of the solution can affect the stability of the complexes formed by Kryptofix 222. The temperature and storage conditions can also impact the stability of Kryptofix 222 itself .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane typically involves the reaction of triethylene glycol with diethylenetriamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the purification process involves multiple steps, including filtration, distillation, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane undergoes various types of chemical reactions, including complexation, oxidation, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, complexation reactions result in the formation of metal-ligand complexes, while oxidation reactions produce oxidized derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane is unique due to its high affinity for metal ions and its ability to form stable complexes. This makes it particularly valuable in applications where the stability and reactivity of metal ions are critical .

Properties

IUPAC Name

4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O6/c1-7-21-13-14-24-10-4-20-5-11-25-17-15-22-8-2-19(1)3-9-23-16-18-26-12-6-20/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFVJZSDSXXFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN2CCOCCOCCN1CCOCCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178697
Record name 2,2,2-Cryptand
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Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to light yellow crystals; [EMD MSDS]
Record name 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo(8.8.8)hexacosane
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CAS No.

23978-09-8
Record name 2,2,2-Cryptand
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Record name Cryptating agent 222
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Record name Kryptofix 222
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Record name 2,2,2-Cryptand
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Record name 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
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Record name CRYPTAND-222
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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